Delphinidin-3-O-(6-p-coumaroyl)glucoside is a naturally occurring anthocyanin, a type of flavonoid, that imparts a purple to blue color in various plants, particularly in certain grape cultivars. This compound is a glycosylated form of delphinidin, where a p-coumaroyl group is attached to the glucose moiety at the 6-position. It is primarily found in red grapes such as Vitis vinifera and contributes to the color of red wines. The compound is recognized for its potential health benefits, including antioxidant properties and possible roles in disease prevention.
Delphinidin-3-O-(6-p-coumaroyl)glucoside is predominantly sourced from grape skins, particularly from varieties like Graciano. It is also present in red wines derived from these grapes. The extraction of this compound from grape skins has been explored for its nutritional and therapeutic properties due to the high levels of polyphenols found in grapes, which are linked to various health benefits such as cardiovascular protection and anti-inflammatory effects .
This compound falls under the classification of anthocyanins, which are further categorized as glycosides due to the presence of sugar moieties. Anthocyanins are known for their vibrant colors and are widely studied for their biological activities. Delphinidin-3-O-(6-p-coumaroyl)glucoside specifically belongs to the subclass of acylated anthocyanins, which have additional phenolic acid groups attached to their sugar components .
The synthesis of delphinidin-3-O-(6-p-coumaroyl)glucoside can be achieved through both natural extraction and synthetic methods. The natural extraction process typically involves:
The enzymatic synthesis pathway involves the action of anthocyanin 3-O-glucoside 6"-O-hydroxycinnamoyltransferase, which catalyzes the transfer of the p-coumaroyl group from p-coumaroyl-CoA to delphinidin 3-O-glucoside during the biosynthesis of anthocyanins . This pathway highlights the complex interactions between various enzymes involved in flavonoid biosynthesis.
Delphinidin-3-O-(6-p-coumaroyl)glucoside has a molecular formula of and a molecular weight of approximately 609.53 g/mol . The structure features:
The compound exhibits specific UV-Vis absorption characteristics typical of anthocyanins, with maximum absorption peaks around 520 nm, indicative of its chromophoric properties .
Delphinidin-3-O-(6-p-coumaroyl)glucoside can undergo several chemical reactions typical for anthocyanins:
The stability profile of delphinidin-3-O-(6-p-coumaroyl)glucoside varies under different pH conditions; it shows better stability in acidic environments compared to neutral or basic conditions .
The mechanism by which delphinidin-3-O-(6-p-coumaroyl)glucoside exerts its biological effects primarily involves its antioxidant activity. It scavenges free radicals and reactive oxygen species, thereby reducing oxidative stress in cells.
Research indicates that this compound may influence various signaling pathways related to inflammation and cell survival, contributing to its potential protective roles against chronic diseases such as cancer and cardiovascular disorders .
Relevant analyses have shown that while delphinidin-3-O-(6-p-coumaroyl)glucoside is stable under gastric conditions, it may degrade under alkaline conditions found in the intestines .
Delphinidin-3-O-(6-p-coumaroyl)glucoside has garnered interest in various scientific fields due to its potential health benefits:
Research continues to explore its full range of biological activities and applications across different sectors .
Anthocyanin acylation is a crucial biochemical modification that enhances pigment stability and modulates spectral properties. This process involves the transfer of acyl groups (e.g., hydroxycinnamic acids) to glycosylated anthocyanins, catalyzed by acyltransferase enzymes. Delphinidin-3-O-(6-p-coumaroyl)glucoside exemplifies this modification, where a p-coumaroyl moiety is esterified to the 6″-position of the glucose unit attached to the anthocyanidin aglycone. This acylation shields the anthocyanin from nucleophilic water attacks and facilitates vacuolar sequestration through glutathione S-transferase-mediated transport or vesicle trafficking [6] [7]. The spatial organization of this process occurs predominantly at the cytoplasmic face of the endoplasmic reticulum, where membrane-bound acyltransferases access activated acyl donors from phenylpropanoid metabolism [7].
Anthocyanin 3-O-glucoside 6″-O-hydroxycinnamoyltransferase (HCmT) is the primary enzyme responsible for synthesizing delphinidin-3-O-(6-p-coumaroyl)glucoside. HCmT belongs to the BAHD acyltransferase superfamily, characterized by a conserved HXXXD catalytic motif and a DFGWG domain for acyl-CoA substrate binding [3] [6]. The enzyme catalyzes a transesterification reaction:Delphinidin 3-O-glucoside + p-Coumaroyl-CoA → Delphinidin-3-O-(6-p-coumaroyl)glucoside + CoA-SHIn Vitis vinifera, HCmT exhibits optimal activity at pH 7.5–8.0 and requires divalent cations (e.g., Mg²⁺) for structural stabilization. Kinetic studies reveal a Kₘ of 22 µM for delphinidin-3-O-glucoside and 18 µM for p-coumaroyl-CoA, indicating high substrate affinity [4] [7]. HCmT shows compartmentalization in epidermal cells of pigmented tissues, correlating with delphinidin-3-O-(6-p-coumaroyl)glucoside accumulation in hypodermal layers of grape berries and Dendrobium stems [1] [7].
Table 1: Acyltransferase Enzymes Involved in Anthocyanin Modification
Enzyme | Source Plant | Preferred Acyl Acceptor | Catalytic Efficiency (kcat/Km, M⁻¹s⁻¹) |
---|---|---|---|
HCmT | Vitis vinifera | Delphinidin 3-O-glucoside | 1.8 × 10⁵ |
Anthocyanin 5-O-glucoside 6″-O-malonyltransferase | Nemophila menziesii | Petunidin 3-O-glucoside | 9.2 × 10⁴ |
Anthocyanin 3-O-glucoside 6″-O-caffeoyltransferase | Dendrobium devonianum | Cyanidin 3-O-glucoside | 7.6 × 10⁴ |
HCmT exhibits stringent regioselectivity for the 6″-position of anthocyanin glucosides, governed by a hydrophobic binding pocket that accommodates the B-ring trihydroxyl configuration of delphinidin. Mutagenesis studies in Vitis vinifera HCmT reveal that residues Phe¹⁵⁰ and Tyr³⁰⁵ form π-π stacking interactions with the delphinidin aglycone, while Glu²⁶⁷ hydrogen-bonds with the 3′-hydroxyl group [3] [7]. The enzyme discriminates against anthocyanidins lacking 3′,5′-hydroxylation (e.g., pelargonidin) due to steric clashes in the aglycone-binding site. For acyl donors, HCmT favors p-coumaroyl-CoA over caffeoyl-CoA or feruloyl-CoA by 10-fold, attributed to the smaller cavity size (∼5 Å) that accommodates the unsubstituted p-hydroxyl group of p-coumarate [4] [9]. This specificity is conserved across Vigna angularis and Vaccinium corymbosum, though blueberry HCmT shows broader tolerance for sinapoyl-CoA [5].
The expression of HCmT genes in Vitis vinifera is spatiotemporally regulated by transcription factor complexes and environmental stimuli. The VvHCmT promoter contains cis-elements responsive to MYB-bHLH-WD40 ternary complexes, particularly the anthocyanin-regulating MYB transcription factors VvMYBA1 and VvMYBA2 [1] [7]. During berry ripening (véraison), VvHCmT transcript levels surge 25-fold, paralleling delphinidin-3-O-(6-p-coumaroyl)glucoside accumulation in exocarp tissues. Light exposure induces VvHCmT via ELONGATED HYPOCOTYL 5 (HY5)-binding G-box motifs, while low temperatures (15°C) enhance expression through ABA-responsive elements (ABREs) [7]. Epigenetic modifications also contribute: demethylation of histone H3K27 in the VvHCmT locus correlates with chromatin accessibility in pigmented cultivars like Cabernet Sauvignon. Non-functional VvHCmT alleles in white grape varieties (e.g., Chardonnay) harbor frameshift mutations in exon 2, confirming its indispensability for acylated anthocyanin production [4] [7].
Table 2: Genetic Regulators of Delphinidin-3-O-(6-p-coumaroyl)glucoside Biosynthesis in Vitis vinifera
Gene/Locus | Function | Expression Pattern | Impact on Acylated Anthocyanins |
---|---|---|---|
VvMYBA1 | R2R3-MYB transcription factor | Upregulated at véraison in berry skin | 8-fold increase in delphinidin-3-O-(6-p-coumaroyl)glucoside |
VvMYBA2 | R2R3-MYB co-regulator | Co-expressed with VvMYBA1 | 6.5-fold increase |
VvHCmT | Anthocyanin acyltransferase | Light- and temperature-responsive | Direct biosynthetic enzyme |
VvGST4 | Glutathione S-transferase (vacuolar transport) | Peak expression at mid-véraison | 40% reduction if silenced |
While Vitis vinifera employs cytosolic HCmT for delphinidin-3-O-(6-p-coumaroyl)glucoside production, divergent mechanisms exist in Vigna angularis (adzuki bean) and Vaccinium corymbosum (highbush blueberry). In Vigna angularis, a vacuolar-localized acyltransferase, VaAT1, catalyzes p-coumaroylation post-vacuolar import. VaAT1 shares 62% sequence identity with Vitis HCmT but possesses an N-terminal vacuolar-targeting peptide. This compartmentalization allows in situ modification of anthocyanins at pH 3.5, stabilizing the flavylium cation [5] [9]. Conversely, Vaccinium corymbosum utilizes a bifunctional enzyme, VcF3AT, that sequentially glucosylates delphinidin at the 3-position and acylates the 6″-position. VcF3AT is a fusion protein with N-terminal UDP-glucosyltransferase and C-terminal acyltransferase domains, enabling coupled glycosylation-acylation without intermediate diffusion [5].
Genetic divergence is evident in transcriptional regulation:
Metabolite channeling also differs: Vigna accumulates delphinidin-3-O-(6-p-coumaroyl)glucoside as a terminal pigment, while Vaccinium further modifies it to delphinidin-3-O-(6-p-coumaroyl)glucoside-5-O-malonylglucoside for metalloanthocyanin complex assembly [6] [8].
Table 3: Comparative Biosynthesis of Delphinidin-3-O-(6-p-coumaroyl)glucoside in Plants
Feature | Vitis vinifera | Vigna angularis | Vaccinium corymbosum |
---|---|---|---|
Catalytic Enzyme | Cytosolic HCmT | Vacuolar VaAT1 | Bifunctional VcF3AT |
Key Regulator | VvMYBA1/VvMYBA2 | VaMYB6 | VcMYBPA1/VcCBF2 |
Tissue Specificity | Berry skin hypodermis | Seed coat parenchyma | Fruit exocarp |
Co-Substrate Preference | p-Coumaroyl-CoA (Km 18 µM) | p-Coumaroyl-CoA (Km 22 µM) | p-Coumaroyl-CoA (Km 25 µM) |
Downstream Modifications | None | None | Malonylation at 5-O-glucose |
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